molecular formula C16H19FN4O2 B7120381 N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B7120381
M. Wt: 318.35 g/mol
InChI Key: MNFHSWAOAAFYNE-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2/c1-11-15(12(2)23-19-11)18-16(22)21-9-7-20(8-10-21)14-6-4-3-5-13(14)17/h3-6H,7-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFHSWAOAAFYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the oxazole derivative with a piperazine compound, often under reflux conditions in the presence of a suitable solvent.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-phenylpiperazine-1-carboxamide: Similar structure but lacks the fluorine atom.

    N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-chlorophenyl)piperazine-1-carboxamide: Similar structure but contains a chlorine atom instead of fluorine.

    N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-bromophenyl)piperazine-1-carboxamide: Similar structure but contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(3,5-dimethyl-1,2-oxazol-4-yl)-4-(2-fluorophenyl)piperazine-1-carboxamide may confer unique properties, such as increased metabolic stability, altered binding affinity to targets, and distinct pharmacokinetic profiles compared to its analogs.

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